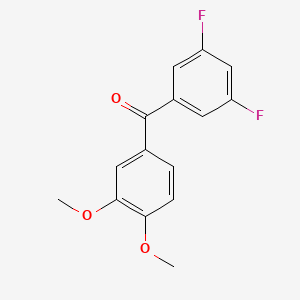

3,5-Difluoro-3',4'-dimethoxybenzophenone

Description

Contextualization of Benzophenone (B1666685) Scaffolds in Modern Organic Chemistry and Materials Science

The benzophenone framework is a diaryl ketone that serves as a versatile and ubiquitous scaffold in both medicinal chemistry and materials science. nih.govresearchgate.net Its structural rigidity and the ability to engage in various intermolecular interactions make it an ideal building block for complex molecular architectures. In medicinal chemistry, the benzophenone moiety is found in numerous naturally occurring and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.net

Beyond pharmaceuticals, benzophenones are crucial in materials science. They are widely used as photoinitiators in polymerization processes, where their ability to absorb UV light triggers the chemical reactions necessary to cure inks, coatings, and adhesives. nih.govresearchgate.net Furthermore, their application extends to being UV blockers in plastics and cosmetics, protecting products from light-induced degradation. nih.gov The diverse utility of the benzophenone core makes it a subject of continuous investigation and derivatization. researchgate.nettaylorandfrancis.com

Significance of Fluorine and Methoxy (B1213986) Substituents in Modulating Molecular Properties and Reactivity

The introduction of fluorine and methoxy groups onto an aromatic ring can profoundly alter a molecule's physicochemical and biological properties.

Fluorine atoms are highly electronegative and have a strong inductive electron-withdrawing effect. researchgate.net When substituted onto an aromatic ring, fluorine can lower the energy of molecular orbitals, enhance thermal stability, and increase resistance to oxidative degradation. nih.govacs.org This "fluoromaticity" effect, stemming from the contribution of fluorine's π-orbitals, can further stabilize the aromatic system. nih.gov In medicinal chemistry, fluorine substitution is a common strategy to block metabolic pathways, improve bioavailability, and enhance binding affinity to target proteins. chemrxiv.org

Conversely, the methoxy group (-OCH₃) typically acts as an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. stackexchange.com This effect is most pronounced when the methoxy group is at the ortho or para position. nih.gov Methoxy groups can influence a molecule's conformation, solubility, and its ability to form hydrogen bonds, which are critical for ligand-target interactions in drug design.

Rationale for Investigating the Unique Structural and Electronic Attributes of 3,5-Difluoro-3',4'-dimethoxybenzophenone

The compound this compound is of particular scientific interest due to its distinct electronic structure. It juxtaposes an electron-deficient aromatic ring (3,5-difluorophenyl) with an electron-rich aromatic ring (3',4'-dimethoxyphenyl). This arrangement creates a significant intramolecular "push-pull" system, where the electron-donating methoxy groups "push" electron density across the carbonyl bridge towards the electron-withdrawing difluoro-substituted ring.

Such push-pull architectures are known to give rise to unique photophysical properties, including intramolecular charge transfer (ICT). researchgate.net Molecules with strong ICT characteristics are investigated for applications in nonlinear optics, photovoltaics, and as photoredox catalysts. For instance, benzophenone derivatives with both electron-donating and electron-withdrawing groups have been shown to act as effective photoredox catalysts that can be activated by lower-energy visible light instead of UV radiation. The specific substitution pattern in this compound therefore provides a compelling reason for its synthesis and characterization to explore these advanced applications.

Overview of Research Domains Pertaining to this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the compound's structure places it at the intersection of several key research domains:

Materials Science : As a push-pull system, it is a candidate for the development of novel organic nonlinear optical (NLO) materials, dyes, and photoredox catalysts. researchgate.net The significant dipole moment arising from its electronic asymmetry is a key feature for these applications.

Medicinal Chemistry : The benzophenone core is a well-established pharmacophore. nih.gov The unique combination of fluorine and methoxy substituents could be explored for the design of novel enzyme inhibitors or receptor ligands, where the distinct electronic and steric properties could lead to high potency and selectivity.

Organic Synthesis : This compound can serve as a valuable intermediate for the synthesis of more complex molecules, such as pharmaceuticals or functional materials. fishersci.ca The differential reactivity of the two aromatic rings allows for selective chemical transformations.

Further investigation into this molecule would likely involve its synthesis, full spectroscopic and crystallographic characterization, and evaluation of its photophysical properties and biological activity.

Chemical Compound Data

Below is a table summarizing the basic chemical data for this compound. Detailed experimental findings such as melting point and spectroscopic data are not widely available in the cited literature.

| Property | Value |

| IUPAC Name | (3,5-difluorophenyl)(3,4-dimethoxyphenyl)methanone |

| CAS Number | 844885-19-4 |

| Molecular Formula | C₁₅H₁₂F₂O₃ |

| Molecular Weight | 278.25 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWILZBNVYCTPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374249 | |

| Record name | 3,5-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-19-4 | |

| Record name | 3,5-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro 3 ,4 Dimethoxybenzophenone and Its Advanced Precursors

Retrosynthetic Analysis of the 3,5-Difluoro-3',4'-dimethoxybenzophenone Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com

The most logical retrosynthetic disconnection for this compound is at the carbonyl-aryl carbon-carbon bonds. This leads to two primary sets of precursor fragments.

Disconnection Strategy:

A primary disconnection can be made between the carbonyl group and one of the aromatic rings. This suggests two main synthetic routes:

Route A: Disconnection at the bond between the carbonyl carbon and the 3,5-difluorophenyl ring. This identifies 3,5-difluorophenyl-based precursors and a 3,4-dimethoxybenzoyl derivative.

Route B: Disconnection at the bond between the carbonyl carbon and the 3,4-dimethoxyphenyl ring. This points to 3,4-dimethoxyphenyl-based precursors and a 3,5-difluorobenzoyl derivative.

These disconnections lead to the identification of key precursor fragments that can be used in various coupling reactions. The choice of precursors is often dictated by their commercial availability and the desired synthetic strategy.

Table 1: Key Precursor Fragments for the Synthesis of this compound

| Precursor Type | Route A Precursors | Route B Precursors |

| Aryl Halide | 1-Bromo-3,5-difluorobenzene or 1-Iodo-3,5-difluorobenzene | 4-Bromo-1,2-dimethoxybenzene or 4-Iodo-1,2-dimethoxybenzene |

| Organometallic Reagent | (3,4-Dimethoxyphenyl)boronic acid | (3,5-Difluorophenyl)boronic acid |

| Acyl Chloride | 3,4-Dimethoxybenzoyl chloride | 3,5-Difluorobenzoyl chloride |

| Arene (for Friedel-Crafts) | 1,2-Dimethoxybenzene (B1683551) | 1,3-Difluorobenzene (B1663923) |

The synthesis of this compound requires careful consideration of regioselectivity and chemoselectivity, particularly when using methods like Friedel-Crafts acylation. The directing effects of the substituents on both aromatic rings play a crucial role.

On the 3,5-difluorophenyl ring: The two fluorine atoms are meta-directing and deactivating.

On the 3,4-dimethoxyphenyl ring: The two methoxy (B1213986) groups are ortho, para-directing and activating.

Due to the electronic properties of the substituted rings, Friedel-Crafts acylation can be challenging and may lead to mixtures of products. Therefore, modern cross-coupling reactions are generally preferred as they offer higher regioselectivity and functional group tolerance.

Transition-Metal-Catalyzed Coupling Reactions for Benzophenone (B1666685) Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of benzophenones. mdpi.comsciforum.net

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a versatile method for synthesizing benzophenones. mdpi.comsciforum.netmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

A common approach involves the coupling of an arylboronic acid with an aroyl chloride. mdpi.comsciforum.net For the synthesis of this compound, this could involve:

The reaction of 3,5-difluorophenylboronic acid with 3,4-dimethoxybenzoyl chloride .

The reaction of 3,4-dimethoxyphenylboronic acid with 3,5-difluorobenzoyl chloride .

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3,5-Difluorophenylboronic acid | 3,4-Dimethoxybenzoyl chloride | Pd(PPh₃)₄ | K₂CO₃ | This compound |

The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) and an organohalide, typically catalyzed by nickel or palladium. chem-station.comwikipedia.org This reaction is highly effective for forming C-C bonds but the high reactivity of Grignard reagents can limit its functional group compatibility. chem-station.com

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, making the Negishi coupling a more versatile option for complex molecules. wikipedia.orgnih.gov

For the synthesis of this compound, these methods could be applied as follows:

Kumada Coupling: Reacting 3,5-difluorophenylmagnesium bromide with 3,4-dimethoxybenzoyl chloride.

Negishi Coupling: Reacting (3,4-dimethoxyphenyl)zinc chloride with 3,5-difluorobenzoyl chloride.

Direct arylation has emerged as a more atom-economical approach, avoiding the pre-functionalization of one of the coupling partners. rsc.orgrsc.org This method involves the coupling of an aryl halide with an arene through C-H bond activation.

Carbonylative coupling reactions introduce a carbonyl group directly into the molecule, often using carbon monoxide (CO) as a C1 source. researchgate.netorganic-chemistry.org This can be a one-pot synthesis of benzophenones from aryl halides and arylboronic acids.

Table 3: Comparison of Coupling Methodologies

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Limitations |

| Suzuki-Miyaura | Organoboron | High functional group tolerance, mild conditions. nih.gov | Boronic acids can be expensive. |

| Kumada-Tamao-Corriu | Organomagnesium (Grignard) | High reactivity, readily available reagents. | Low functional group tolerance. chem-station.com |

| Negishi | Organozinc | Good functional group tolerance, high reactivity. wikipedia.org | Organozinc reagents can be moisture-sensitive. |

| Direct Arylation | None (C-H activation) | Atom economical, fewer synthetic steps. rsc.org | Can suffer from regioselectivity issues. |

| Carbonylative Coupling | Varies | Direct introduction of carbonyl group. organic-chemistry.org | Often requires handling of toxic CO gas. |

Friedel-Crafts Acylation Strategies Utilizing Fluorinated and Methoxylated Aromatic Systems

The most direct approach to assembling the this compound scaffold is through the Friedel-Crafts acylation of 1,3-difluorobenzene with 3,4-dimethoxybenzoyl chloride. This reaction, however, presents challenges due to the electronic nature of the substrates. The two fluorine atoms on one aromatic ring are deactivating, while the two methoxy groups on the benzoyl chloride are activating.

Optimization of Lewis Acid Catalysis for Controlled Acylation

The choice and stoichiometry of the Lewis acid catalyst are critical in Friedel-Crafts acylation, particularly when dealing with deactivated aromatic substrates. libretexts.org Strong Lewis acids are typically required to activate the acyl chloride for the electrophilic aromatic substitution to proceed. psu.edu Aluminum chloride (AlCl₃) is a common and potent catalyst for such transformations. psu.eduusask.ca

Optimization of the reaction conditions would involve screening various Lewis acids, solvents, and temperatures to maximize the yield of the desired product while minimizing side reactions. A hypothetical optimization study is presented in Table 1, based on typical conditions for similar reactions.

Table 1: Hypothetical Optimization of Friedel-Crafts Acylation Conditions

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.2) | Dichloromethane (B109758) (DCM) | 0 to rt | 4 | 65 |

| 2 | AlCl₃ (1.2) | 1,2-Dichloroethane (DCE) | rt | 4 | 70 |

| 3 | FeCl₃ (1.2) | DCM | rt | 6 | 55 |

| 4 | BF₃·OEt₂ (2.0) | DCM | rt | 12 | 40 |

| 5 | AlCl₃ (1.5) | DCE | 50 | 2 | 75 |

This is a hypothetical table created for illustrative purposes based on general principles of Friedel-Crafts reactions.

The data suggests that a slight excess of a strong Lewis acid like AlCl₃ in a higher-boiling solvent like DCE at elevated temperatures could provide the optimal yield for the acylation of the deactivated 1,3-difluorobenzene ring.

Examination of Substrate Reactivity and Directing Effects of Substituents

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on both aromatic rings. In 1,3-difluorobenzene, the fluorine atoms are ortho, para-directing deactivators. alexandonian.com Therefore, acylation is expected to occur at the C4 position (para to one fluorine and ortho to the other), which is the most activated and sterically accessible position. The C2 position (ortho to both fluorines) is also possible but is generally less favored.

On the other hand, the 3,4-dimethoxybenzoyl chloride is an activated acylating agent. The methoxy groups are electron-donating, which can influence the reactivity of the acylium ion intermediate. The directing effects of these substituents are crucial for predicting and controlling the outcome of the reaction. Experimental studies on related systems have shown that electron-donating groups on the acyl chloride can enhance reactivity. alexandonian.com

Oxidation and Derivatization Routes to the Benzophenone Carbonyl Moiety

An alternative strategy to the direct formation of the carbonyl group via Friedel-Crafts acylation is the synthesis of a diarylmethane precursor followed by oxidation.

Oxidation of Diarylmethanes and Related Precursors

The synthesis of the precursor, (3,5-difluorophenyl)(3',4'-dimethoxyphenyl)methane, could be achieved through a Friedel-Crafts alkylation of 1,3-difluorobenzene with 3,4-dimethoxybenzyl chloride, though this reaction is often prone to polyalkylation and rearrangements. A more controlled approach would involve the reaction of a Grignard reagent, such as 3,5-difluorophenylmagnesium bromide, with 3,4-dimethoxybenzaldehyde, followed by reduction of the resulting diarylmethanol.

Once the diarylmethane is obtained, the benzylic methylene (B1212753) group can be oxidized to a carbonyl group. Various oxidizing agents can be employed for this transformation, each with its own advantages and limitations. nih.gov A comparative study of potential oxidizing agents is presented in Table 2.

Table 2: Comparison of Oxidizing Agents for Diarylmethane to Benzophenone Conversion

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| KMnO₄ | Acetone (B3395972)/water, heat | Inexpensive, powerful | Can lead to over-oxidation |

| CrO₃ | Acetic acid, heat | Effective | Toxic, stoichiometric waste |

| O₂/Base | THF, 60°C, LiHMDS | Environmentally friendly | Requires strong base |

| DDQ | Dioxane, reflux | High yielding for activated systems | Expensive |

This table provides a general comparison of common oxidizing agents.

An efficient method for the direct C(sp³)–H oxidation of diarylmethanes using molecular oxygen as the oxidant, promoted by a commercially available base like LiHMDS, has been demonstrated for various diaryl ketones. nih.gov

Functional Group Interconversions Leading to the Benzophenone Core

The benzophenone core can also be assembled through various functional group interconversions. For instance, a diarylalkene, synthesized via a Wittig or Horner-Wadsworth-Emmons reaction, could be oxidatively cleaved to yield the desired ketone.

Another approach involves the use of organometallic reagents. For example, the reaction of 3,4-dimethoxybenzoyl chloride with an organometallic species derived from 1,3-difluorobenzene, such as an organolithium or organozinc reagent, could form the benzophenone. However, the generation and reactivity of such organometallics need to be carefully controlled.

Development of Novel and Efficient Synthetic Pathways

Modern synthetic chemistry offers several advanced methodologies for the construction of unsymmetrical diaryl ketones, which could be applied to the synthesis of this compound.

Palladium-catalyzed carbonylative cross-coupling reactions have emerged as powerful tools for the synthesis of diaryl ketones. nih.govacs.orgacs.orgresearchgate.net For instance, a palladium-catalyzed carbonylative Suzuki-Miyaura reaction between an aryl halide (e.g., 1-bromo-3,5-difluorobenzene) and an arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid) in the presence of a carbon monoxide source could provide a direct route to the target molecule. acs.org This method often offers high functional group tolerance and milder reaction conditions compared to traditional methods.

Another innovative approach involves the use of Grignard reagents. The reaction of a Grignard reagent prepared from a substituted bromobenzene (B47551) with an appropriate benzaldehyde (B42025) derivative, followed by oxidation of the resulting secondary alcohol, is a classic and reliable method for preparing unsymmetrical benzophenones. nih.gov For the target molecule, this would involve the reaction of 3,5-difluorophenylmagnesium bromide with 3,4-dimethoxybenzaldehyde.

These novel pathways often provide advantages in terms of efficiency, selectivity, and substrate scope, offering promising alternatives to the more traditional synthetic strategies.

Chemoenzymatic Synthesis Approaches

The application of enzymes in organic synthesis offers significant advantages, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and a reduced environmental impact. nih.gov While the direct enzymatic Friedel-Crafts acylation to form benzophenones is not yet a well-established method, chemoenzymatic strategies can be envisioned for the synthesis of the target compound or its precursors.

Biocatalytic Potential in Precursor Synthesis: Enzymes could be employed in the synthesis of the key starting materials. For instance, O-methyltransferases could be used for the selective methylation of catechol to form 1,2-dimethoxybenzene, offering a green alternative to traditional methylation agents that are often toxic.

Enzyme-Catalyzed Acylation: Although challenging due to the low nucleophilicity of aromatic rings, research into biocatalytic Friedel-Crafts reactions is an emerging field. nih.gov Nature utilizes enzymes for similar transformations in biosynthetic pathways. nih.gov Future developments through directed evolution could yield acylating enzymes capable of catalyzing the reaction between 1,2-dimethoxybenzene and an activated form of 3,5-difluorobenzoic acid. Lipases, known for their versatility in catalyzing acyl transfer reactions, are potential candidates for such engineered biocatalysts. While they are commonly used for esterification and transesterification, their catalytic machinery could be adapted for C-C bond formation under specific conditions. For example, thioesters, being more reactive acyl donors, can facilitate acylation of weak nucleophiles and are utilized by some enzymes. nih.gov

Hypothetical Chemoenzymatic Route: A potential, though currently speculative, chemoenzymatic route could involve the enzymatic activation of 3,5-difluorobenzoic acid, followed by a biocatalyzed acylation of 1,2-dimethoxybenzene. This would eliminate the need for the harsh conditions and stoichiometric Lewis acids associated with the traditional Friedel-Crafts reaction.

| Enzyme Class | Potential Application in Synthesis | Advantages | Current Status |

| Transketolases | C-C bond formation for precursor skeletons | Asymmetric synthesis, mild conditions | Used for dihydroxyketone synthesis, not directly for benzophenones. ucl.ac.uk |

| Lipases | Acyl transfer reactions | Wide availability, operational stability | Primarily used for ester synthesis; potential for engineered C-acylation. nih.gov |

| O-Methyltransferases | Synthesis of 1,2-dimethoxybenzene | High regioselectivity, green methyl source | Established in biosynthesis, potential for in vitro synthesis. |

| Engineered Acylases | Direct Friedel-Crafts Acylation | High selectivity, reduced waste | Area of active research, no specific enzyme for this reaction yet. nih.gov |

Flow Chemistry and Green Chemistry Methodologies for Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. Flow chemistry and green chemistry principles are at the forefront of this movement, offering significant advantages for the synthesis of compounds like this compound.

Flow Chemistry Approaches: Continuous flow synthesis utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic reactions like Friedel-Crafts acylation. rsc.orgresearchgate.net The synthesis of diaryl ketones has been successfully demonstrated in continuous flow systems, often coupling Grignard reagents with acyl chlorides. rsc.orgresearchgate.netuni-muenchen.de This approach avoids the hazards of traditional Friedel-Crafts catalysts and allows for rapid optimization and scalability. rsc.org For the target compound, a flow process could involve pumping streams of a 1,2-dimethoxybenzene derivative and 3,5-difluorobenzoyl chloride with a suitable catalyst through a heated reactor, allowing for precise control and potentially higher yields compared to batch processing.

Green Chemistry Methodologies: Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ajrconline.org For benzophenone synthesis, this can be achieved through several strategies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. ajrconline.orgasianjpr.comrasayanjournal.co.in The microwave-assisted Friedel-Crafts acylation of various aromatics has been shown to be highly efficient. rsc.org

Use of Greener Solvents and Catalysts: Traditional Friedel-Crafts reactions often employ hazardous chlorinated solvents and stoichiometric amounts of corrosive Lewis acids. Green alternatives include the use of ionic liquids or deep eutectic solvents (DES), which can act as both the solvent and the catalyst, are often recyclable, and can enhance reaction rates and selectivity. rsc.orgliv.ac.ukresearchgate.netnih.govbeilstein-journals.orggoogle.com For instance, a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has been effectively used as a recyclable catalyst and solvent for Friedel-Crafts acylation under microwave irradiation, affording high yields of aromatic ketones. rsc.org

Heterogeneous Catalysis: Employing solid acid catalysts, such as zeolites or sulfated zirconia, simplifies product purification and allows for catalyst recycling, thereby reducing waste. researchgate.neteurekaselect.comresearchgate.netscirp.org These catalysts have demonstrated high activity and selectivity in the acylation of activated aromatic compounds like anisole (B1667542). scirp.org

| Green Chemistry Approach | Specific Methodology | Advantages for Benzophenone Synthesis | Reference Example |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Acylation of anisole with decanoic acid. researchgate.net |

| Alternative Solvents/Catalysts | Ionic Liquids (e.g., [bmim][BF₄]) | Recyclable, can enhance selectivity, acts as both solvent and catalyst. | Benzoylation of anisole with Cu(OTf)₂ catalyst. liv.ac.uk |

| Alternative Solvents/Catalysts | Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Low cost, biodegradable, recyclable, dual function. | Microwave-assisted acylation of various aromatics. rsc.org |

| Catalyst Recyclability | Heterogeneous Catalysts (e.g., Mordenite (B1173385) Zeolite) | Easy separation, reusability, shape selectivity. | Acylation of anisole with acetic anhydride. scirp.org |

Catalyst Design and Ligand Effects in Benzophenone Synthesis

The core of synthesizing this compound via Friedel-Crafts acylation lies in the selection and design of the catalyst. The catalyst's role is to activate the acylating agent (3,5-difluorobenzoyl chloride), making it sufficiently electrophilic to attack the electron-rich 1,2-dimethoxybenzene ring.

Catalyst Selection and Activity: A wide range of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and Brønsted acids (e.g., trifluoromethanesulfonic acid) can catalyze this reaction. libretexts.orguni-stuttgart.de The choice of catalyst significantly impacts reaction efficiency and conditions. Strong Lewis acids like AlCl₃ are highly effective but are required in stoichiometric amounts because they complex with the product ketone, leading to large volumes of waste during workup. libretexts.orgyoutube.com Catalytic amounts of stronger acids, such as trifluoromethanesulfonic acid (TfOH), can be highly effective and are often considered superacids. mdpi.com Metal triflates (e.g., Cu(OTf)₂, Sc(OTf)₃) are also potent Lewis acid catalysts that can be used in catalytic quantities and are often more tolerant to functional groups. liv.ac.uk The use of heterogeneous catalysts like zeolites or metal oxides offers the advantage of easy separation and recycling. researchgate.neteurekaselect.comacs.org

Regioselectivity and Ligand Effects: In the acylation of 1,2-dimethoxybenzene, the two methoxy groups are ortho- and para-directing. This leads to the possibility of substitution at the 3- or 4-position. The desired product, 3',4'-dimethoxybenzophenone, results from acylation at the 4-position, which is generally favored due to reduced steric hindrance compared to the 3-position. The choice of catalyst and reaction conditions can influence this regioselectivity. alexandonian.com For example, bulkier catalyst systems may favor the less sterically hindered para-acylation.

The use of ionic liquids as solvents can also influence regioselectivity. For the benzoylation of anisole, using Cu(OTf)₂ in the ionic liquid [bmim][BF₄] resulted in a high para-selectivity (o/p ratio of 4/96). liv.ac.uk Similarly, heterogeneous catalysts like mordenite zeolite have shown excellent para-selectivity in the acylation of anisole due to shape-selective constraints within their porous structure. scirp.org While specific ligand effects are less commonly discussed for standard Friedel-Crafts acylation, in more advanced catalytic systems, the ligands coordinated to a metal catalyst can tune its Lewis acidity and steric profile, thereby influencing both reactivity and selectivity. For instance, in fluorous Lewis acid systems, perfluoroalkanesulfonyl amide ligands are used to create highly active and recyclable catalysts. researchgate.netnih.gov

| Catalyst System | Substrate(s) | Key Findings |

| Cu(OTf)₂ in [bmim][BF₄] | Anisole, Benzoyl chloride | Quantitative conversion, high para-selectivity (o/p = 4/96). liv.ac.uk |

| Mordenite Zeolite | Anisole, Acetic anhydride | Quantitative conversion and >99% para-selectivity; catalyst reusable >30 times. scirp.org |

| [CholineCl][ZnCl₂]₃ (DES) | Veratrole, Benzoyl chloride | 90% yield of 3,4-dimethoxybenzophenone (B177204) under microwave irradiation. rsc.org |

| Trifluoromethanesulfonic Acid (TfOH) | Benzene, Benzoyl Chloride | 80% yield using catalytic amounts of acid. uni-stuttgart.de |

| Scrutinyite-SnO₂ Nanosheets | Various aromatics, Acid chlorides | Up to 92% yield, high regioselectivity, solvent-free conditions. acs.org |

Advanced Spectroscopic and Crystallographic Elucidation of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,5-Difluoro-3',4'-dimethoxybenzophenone. Through a suite of one-dimensional and two-dimensional experiments, the precise chemical environment of each proton and carbon atom can be mapped.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Multi-dimensional NMR experiments are crucial for establishing the covalent framework and through-space interactions within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For the 3,5-difluorophenyl ring, COSY would show correlations between the proton at position 4 and the protons at positions 2 and 6. In the 3',4'-dimethoxyphenyl ring, a correlation between the protons at positions 5' and 6' would be expected, as well as between the proton at 2' and the one at 6' if their coupling is resolved.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This technique is fundamental for assigning the carbon signals based on their attached protons. For instance, the signals of the methoxy (B1213986) protons would correlate with the methoxy carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for connecting the different structural fragments. Key HMBC correlations would be observed from the protons on the aromatic rings to the carbonyl carbon, unequivocally linking the two aryl moieties to the ketone functional group. Correlations from the methoxy protons to the aromatic carbons at positions 3' and 4' would confirm their placement.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's conformation. For this compound, NOESY could reveal correlations between the protons on the two aromatic rings (e.g., H-2/H-6 and H-2'/H-6'), indicating their relative spatial orientation around the carbonyl bridge.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| C=O | - | ~194.0 | H-2, H-6, H-2', H-6' |

| 1 | - | ~140.0 | H-2, H-6 |

| 2, 6 | ~7.3 - 7.5 | ~112.0 (d, J_CF) | C=O, C-4, C-1 |

| 3, 5 | - | ~163.0 (dd, J_CF) | H-2, H-6, H-4 |

| 4 | ~7.0 - 7.2 | ~110.0 (t, J_CF) | C-2, C-6 |

| 1' | - | ~130.0 | H-2', H-5', H-6' |

| 2' | ~7.4 - 7.6 | ~111.0 | C=O, C-4', C-6' |

| 3' | - | ~149.0 | H-5', OCH₃ |

| 4' | - | ~154.0 | H-2', H-5', H-6', OCH₃ |

| 5' | ~6.9 - 7.1 | ~112.0 | C-1', C-3', C-4' |

| 6' | ~7.3 - 7.5 | ~124.0 | C=O, C-2', C-4' |

| 3'-OCH₃ | ~3.9 | ~56.0 | C-3' |

| 4'-OCH₃ | ~3.9 | ~56.0 | C-4' |

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments of Fluorine Atoms

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. wikipedia.org The chemical shift of the ¹⁹F signal is very sensitive to the electronic environment. biophysics.org For this compound, a single ¹⁹F NMR signal would be expected due to the chemical equivalence of the two fluorine atoms at positions 3 and 5. The chemical shift would be indicative of a fluorine atom attached to an sp²-hybridized carbon in an electron-deficient aromatic ring due to the ketone group. Furthermore, coupling between the fluorine atoms and the aromatic protons (H-2, H-4, and H-6) would result in a complex multiplet structure for the ¹⁹F signal, providing further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are excellent for identifying functional groups and gaining information about molecular structure and bonding.

Analysis of Carbonyl Stretching Frequencies and Aromatic Ring Vibrations

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For benzophenone (B1666685), this band typically appears around 1660 cm⁻¹. researchgate.net The presence of electron-withdrawing fluorine atoms on one ring and electron-donating methoxy groups on the other will influence the electronic character of the carbonyl group and thus its stretching frequency. The difluorophenyl group will tend to increase the frequency, while the dimethoxyphenyl group will have a slight lowering effect.

The spectra will also display a series of bands in the 1600-1400 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the aromatic rings. The C-O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1270-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-F stretching vibrations will likely appear as strong absorptions in the 1350-1120 cm⁻¹ range.

Correlation of Vibrational Modes with Substituent Effects and Intermolecular Interactions

The precise frequencies of the vibrational modes are sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the fluorine atoms will influence the vibrations of the 3,5-difluorophenyl ring, while the electron-donating methoxy groups will affect the 3',4'-dimethoxyphenyl ring. These effects can be analyzed to understand the electronic communication across the benzophenone framework. In the solid state, intermolecular interactions, such as dipole-dipole interactions and weak C-H···O or C-H···F hydrogen bonds, can lead to shifts and splitting of vibrational bands compared to the solution or gas phase.

Table 2: Predicted Characteristic Infrared and Raman Bands for this compound (Note: These are predicted frequency ranges based on typical values for the respective functional groups.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| C-H stretch (methoxy) | 2980 - 2850 | 2980 - 2850 | Medium |

| C=O stretch | 1670 - 1650 | 1670 - 1650 | Strong (IR), Medium (Raman) |

| C=C stretch (aromatic) | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| C-F stretch | 1350 - 1120 | 1350 - 1120 | Strong (IR) |

| C-O stretch (asymmetric) | 1270 - 1200 | 1270 - 1200 | Strong (IR) |

| C-O stretch (symmetric) | 1075 - 1020 | 1075 - 1020 | Medium (IR) |

| Aromatic out-of-plane bending | 900 - 675 | 900 - 675 | Strong (IR) |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₂F₂O₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and, consequently, its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙). The fragmentation of benzophenones is well-characterized and typically involves cleavage at the carbonyl group. nih.gov Key fragmentation pathways for this molecule would likely include:

Alpha-cleavage: Loss of one of the aryl groups to form acylium ions. This would result in fragment ions corresponding to [C₇H₃F₂O]⁺ (from loss of the dimethoxyphenyl radical) and [C₉H₉O₃]⁺ (from loss of the difluorophenyl radical).

Loss of small molecules: Fragmentation of the methoxy groups could lead to the loss of a methyl radical (·CH₃) followed by the loss of carbon monoxide (CO).

The relative abundance of the fragment ions would provide further evidence for the proposed structure. The stability of the resulting carbocations and radicals will govern the preferred fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

For this compound, an HRMS analysis would be expected to confirm its elemental composition of C₁₅H₁₂F₂O₃. The theoretically calculated exact mass would be compared against the experimentally measured value. A close correlation between these two values provides strong evidence for the compound's molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₅H₁₂F₂O₃ |

| Theoretical Exact Mass | 278.0754 |

| Measured Exact Mass | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of the compound is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The pattern of these fragments offers insights into the molecule's substructures.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the carbonyl group and the loss of the methoxy groups. The specific masses of the resulting fragments would help to confirm the arrangement of the difluorophenyl and dimethoxyphenyl rings around the central ketone.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles, as well as reveal how molecules are arranged in the crystal lattice and the nature of the intermolecular interactions that hold them together. As no crystallographic data for this compound is available, the following subsections describe the type of information that such a study would yield.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A successful single-crystal X-ray diffraction study would provide a detailed geometric description of the this compound molecule in the solid state. This would include the precise lengths of all covalent bonds (e.g., C-C, C-H, C-O, C-F, C=O) and the angles between them. Torsional angles would describe the conformation of the molecule, particularly the twist between the two phenyl rings.

Table 2: Hypothetical Selected Geometric Parameters from X-ray Diffraction

| Parameter | Description | Value |

|---|---|---|

| C-F Bond Lengths | Length of the carbon-fluorine bonds on the difluorophenyl ring. | Data not available |

| C=O Bond Length | Length of the carbonyl double bond. | Data not available |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) in Crystal Lattices

The way molecules pack in a crystal is determined by a variety of non-covalent intermolecular interactions. An X-ray crystal structure would allow for the detailed analysis of these interactions, such as potential weak hydrogen bonds, halogen bonds involving the fluorine atoms, and π-π stacking between the aromatic rings. These interactions are crucial in determining the physical properties of the solid material.

Polymorphism and Solid-State Conformational Variabilities

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties. Studies on the crystallization of this compound under various conditions could reveal the existence of different polymorphs. Furthermore, the molecule may exhibit conformational flexibility, leading to different molecular shapes in the solid state. A comprehensive crystallographic investigation would be necessary to identify and characterize any potential polymorphs or conformational isomers.

Computational and Theoretical Chemistry Investigations of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,5-Difluoro-3',4'-dimethoxybenzophenone. These calculations can predict its three-dimensional shape, the distribution of electrons, and the energies of different molecular arrangements.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. A DFT study of this compound would begin with a geometry optimization to find the most stable arrangement of its atoms in space. This involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The energetics of the molecule, including its total energy and heat of formation, can also be calculated using DFT. These values are crucial for assessing the molecule's stability.

Illustrative Data Table: Predicted Geometric Parameters from DFT Calculations

| Parameter | Predicted Value |

| C=O Bond Length | ~1.24 Å |

| C-C (keto-phenyl) Bond Length | ~1.49 Å |

| Dihedral Angle (Difluorophenyl) | ~30° - 40° |

| Dihedral Angle (Dimethoxyphenyl) | ~25° - 35° |

| Note: These are estimated values based on typical DFT results for substituted benzophenones and are for illustrative purposes. |

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate descriptions of the electronic structure.

While computationally more demanding than DFT, ab initio calculations would offer a more precise determination of the electronic energy and wavefunction of this compound. These high-level calculations are particularly useful for benchmarking the results from DFT and for studying excited state properties, which are relevant to the photochemistry of benzophenones.

The flexibility of the benzophenone (B1666685) scaffold arises from the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. A potential energy surface (PES) scan is a computational technique used to explore the different conformations of a molecule and their relative energies.

For this compound, a PES scan would involve systematically rotating the dihedral angles of the two phenyl rings and calculating the energy at each step. This would reveal the energy barriers to rotation and identify the most stable (lowest energy) conformations. The results would likely show that planar arrangements are energetically unfavorable due to steric clashes between the rings.

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. This framework is essential for understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In this compound, the electron-withdrawing fluorine atoms on one ring and the electron-donating methoxy (B1213986) groups on the other would significantly influence the energies of the HOMO and LUMO. The HOMO is likely to be localized on the more electron-rich dimethoxyphenyl ring, while the LUMO would have significant contributions from the carbonyl group and the difluorophenyl ring. The HOMO-LUMO gap would be a critical parameter for predicting the molecule's electronic absorption properties (i.e., its UV-visible spectrum) and its potential as an electron donor or acceptor.

Illustrative Data Table: Predicted FMO Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Note: These are estimated values based on calculations for similar aromatic ketones and are for illustrative purposes. |

The distribution of electron density in a molecule determines its electrostatic properties and how it interacts with other molecules. Charge distribution analysis can be performed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, to assign partial charges to each atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of the molecule. The MEP map of this compound would show regions of negative potential (in red) and positive potential (in blue). The negative potential would be concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atoms, indicating sites susceptible to electrophilic attack. The positive potential would be located around the hydrogen atoms. These maps are invaluable for understanding intermolecular interactions and predicting sites of reactivity.

Prediction of Spectroscopic Parameters from First Principles

First principles calculations, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods solve the quantum mechanical equations governing the behavior of electrons in a molecule to determine its electronic structure and, from that, derive various spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy, aiding in the interpretation of experimental spectra. For benzophenone derivatives, DFT calculations are commonly employed for this purpose. researchgate.net

The process typically involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then used to determine the chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). A variety of functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), can be utilized to achieve results that correlate well with experimental data. researchgate.net The choice of computational method can be benchmarked against experimental results to ensure accuracy. github.io

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 195.2 |

| C3' | 154.1 |

| C4' | 149.3 |

| C1 | 140.5 |

| C3, C5 | 163.0 (d, J=248 Hz) |

| C1' | 131.8 |

| C5' | 123.0 |

| C6' | 111.5 |

| C2' | 110.2 |

| C2, C6 | 109.8 (d, J=26 Hz) |

| C4 | 108.5 (t, J=25 Hz) |

| OCH₃ | 56.1 |

Note: Predicted values are illustrative and depend on the specific computational method employed. 'd' denotes a doublet and 't' a triplet due to C-F coupling.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations, which correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. ysu.am These calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other theoretical approximations. researchgate.net The analysis of these vibrational modes can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch, C-F stretches, and the aromatic C-H stretches. ysu.amresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Carbonyl (C=O) Stretch | ~1665 |

| Aromatic C=C Stretch | 1600-1450 |

| C-F Stretch | 1250-1120 |

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry enables the rational design of novel molecules with desired properties, moving beyond the trial-and-error of traditional synthesis.

In silico screening involves the creation of a virtual library of derivatives of a parent molecule, in this case, this compound. By systematically modifying the structure (e.g., changing substituent positions or types), it is possible to explore the structure-property relationships. For benzophenone derivatives, these properties can include electronic and photophysical characteristics. scialert.net

For example, the introduction of different electron-donating or electron-withdrawing groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the electronic absorption and emission properties, which are crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) or photoinitiators. Computational tools can efficiently predict these properties for a large number of virtual compounds, identifying promising candidates for synthesis. acs.org

Table 3: Illustrative In Silico Screening of Benzophenone Derivatives

| Derivative Substitution | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3,5-Difluoro-3',4'-dimethoxy | -6.2 | -1.8 | 4.4 |

| 3,5-Dichloro-3',4'-dimethoxy | -6.3 | -2.0 | 4.3 |

| 3,5-Difluoro-3',4'-dinitro | -7.1 | -3.0 | 4.1 |

Once promising derivatives have been identified through in silico screening, computational methods can be used to assess their synthetic feasibility. This involves evaluating potential synthetic routes and predicting the thermodynamics and kinetics of key reaction steps. For instance, DFT calculations can be used to determine the activation energies of proposed reactions, providing insight into whether a reaction is likely to proceed under reasonable experimental conditions.

This computational assessment can help to prioritize synthetic targets, saving significant time and resources in the laboratory. By identifying potential synthetic bottlenecks or unfeasible routes early on, researchers can focus their efforts on the most viable and promising molecular designs. The synthesis of benzophenone derivatives often involves reactions like Friedel-Crafts acylation, and computational models can help to predict the regioselectivity and efficiency of such reactions for novel analogs. researchgate.net

Chemical Reactivity, Derivatization, and Transformation Studies of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone

Reactions at the Carbonyl Group

The ketone carbonyl group in 3,5-Difluoro-3',4'-dimethoxybenzophenone is the primary site for nucleophilic attack. The electron-withdrawing nature of the 3,5-difluorophenyl group is anticipated to enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to a range of nucleophilic addition reactions.

Nucleophilic Addition Reactions: Enolates, Imines, and Related Adducts

The reaction of this compound with carbon-based nucleophiles, such as enolates derived from esters, ketones, or nitriles, is expected to proceed readily to form the corresponding tertiary alcohol adducts. For instance, the addition of the enolate of acetone (B3395972) would yield a β-hydroxy ketone. Similarly, organometallic reagents like Grignard or organolithium reagents would add to the carbonyl to produce tertiary alcohols.

The formation of imines and related C=N double-bonded compounds is another key reaction pathway. Condensation with primary amines, in the presence of an acid catalyst and dehydrating agent, would lead to the formation of the corresponding ketimines. The reactivity of the amine would influence the reaction conditions required. For example, more nucleophilic alkylamines would likely react more readily than less nucleophilic anilines. The general mechanism for imine formation is depicted below:

A representative mechanism for the acid-catalyzed formation of an imine from a ketone and a primary amine.

A representative mechanism for the acid-catalyzed formation of an imine from a ketone and a primary amine.Reductions to Diarylmethanols and Diarylmethanes

The carbonyl group of this compound is readily reducible to a secondary alcohol (diarylmethanol) or further to a methylene (B1212753) group (diarylmethane). The choice of reducing agent will determine the final product.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are expected to efficiently reduce the ketone to (3,5-difluorophenyl)(3',4'-dimethoxyphenyl)methanol. The reaction with sodium borohydride in an alcoholic solvent would be a common and effective method for this transformation.

More vigorous reduction conditions are required to convert the carbonyl group to a methylene group. Common methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). These reactions would yield 3,5-difluoro-3',4'-dimethoxydiphenylmethane.

| Transformation | Reagents and Conditions | Expected Product |

| Reduction to Alcohol | NaBH₄, Methanol, Room Temperature | (3,5-difluorophenyl)(3',4'-dimethoxyphenyl)methanol |

| Reduction to Methane | Zn(Hg), HCl, Reflux (Clemmensen) | 3,5-difluoro-3',4'-dimethoxydiphenylmethane |

| Reduction to Methane | H₂NNH₂, KOH, Ethylene Glycol, High Temp. (Wolff-Kishner) | 3,5-difluoro-3',4'-dimethoxydiphenylmethane |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The conversion of the carbonyl group to a carbon-carbon double bond can be achieved through olefination reactions. The Wittig reaction, utilizing a phosphonium (B103445) ylide, would produce a substituted alkene. wikipedia.orgorganic-chemistry.orglumenlearning.comlibretexts.org The nature of the ylide would determine the structure of the resulting alkene. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 1-(3,5-difluorophenyl)-1-(3',4'-dimethoxyphenyl)ethene.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion, offers an alternative and often advantageous route to alkenes, particularly for the synthesis of (E)-alkenes. wikipedia.org The reaction of this compound with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, would be expected to yield the corresponding α,β-unsaturated ester. The HWE reaction is often preferred due to the easier removal of the phosphate (B84403) byproduct compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgresearchgate.net

| Reaction | Reagent | Expected Product |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(3,5-difluorophenyl)-1-(3',4'-dimethoxyphenyl)ethene |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate & Base | Ethyl 2-(3,5-difluorophenyl)-2-(3',4'-dimethoxyphenyl)acrylate |

Electrophilic Aromatic Substitution Reactions on Aromatic Rings

The two aromatic rings of this compound exhibit markedly different reactivities towards electrophilic aromatic substitution (EAS). The directing effects of the existing substituents will determine the regioselectivity of these reactions.

Regioselectivity Directed by Fluoro and Methoxy (B1213986) Substituents

The 3,5-difluorophenyl ring is strongly deactivated towards EAS due to the powerful electron-withdrawing inductive effect of the two fluorine atoms. Fluorine is an ortho, para-director, but the deactivating effect is so strong that forcing conditions would be required for substitution to occur on this ring. Any substitution would be expected to occur at the C2, C4, or C6 positions, directed by the fluorine atoms.

In stark contrast, the 3',4'-dimethoxyphenyl ring is strongly activated towards EAS. The two methoxy groups are strong activating groups and are ortho, para-directors. msu.edulibretexts.org The combined directing effects of the 3'-methoxy and 4'-methoxy groups will strongly favor substitution at the C5' position, which is para to the 3'-methoxy group and ortho to the 4'-methoxy group. Substitution at the C2' position (ortho to the 3'-methoxy group) is also possible but may be sterically hindered by the adjacent carbonyl group. The C6' position is ortho to the 4'-methoxy group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

The electron-rich 3',4'-dimethoxyphenyl ring is the predicted site of electrophilic attack, primarily at the C5' position.

The electron-rich 3',4'-dimethoxyphenyl ring is the predicted site of electrophilic attack, primarily at the C5' position.Nitration, Halogenation, and Sulfonation Studies

Based on the predicted regioselectivity, electrophilic substitution reactions are expected to occur exclusively on the activated 3',4'-dimethoxyphenyl ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 3,5-Difluoro-3',4'-dimethoxy-5'-nitrobenzophenone as the major product.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely result in the formation of the 5'-bromo or 5'-chloro derivative, respectively.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, likely at the 5'-position, to give 5-(3,5-difluorobenzoyl)-2,3-dimethoxybenzenesulfonic acid.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3,5-Difluoro-3',4'-dimethoxy-5'-nitrobenzophenone |

| Bromination | Br₂, FeBr₃ | 5'-Bromo-3,5-difluoro-3',4'-dimethoxybenzophenone |

| Sulfonation | H₂SO₄, SO₃ | 5-(3,5-difluorobenzoyl)-2,3-dimethoxybenzenesulfonic acid |

Metalation and Cross-Coupling Reactivity of Halogenated Positions

The carbon-fluorine bonds in this compound offer pathways for further functionalization through metalation and transition-metal-catalyzed cross-coupling reactions, although C-F bond activation is typically more challenging than that of other halogens.

Directed ortho metalation (DoM) is a powerful method for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The resulting aryllithium or related organometallic species can then be trapped with various electrophiles. wikipedia.org

For the 3,5-difluorophenyl ring, the primary DMG is the carbonyl group. However, direct treatment with organolithium reagents often leads to competitive nucleophilic addition to the carbonyl. A common strategy to circumvent this is the in-situ protection of the carbonyl group through the addition of an amide anion. harvard.edu Alternatively, the protons at the C2 and C6 positions are the most acidic due to the synergistic electron-withdrawing effects of the adjacent fluorine atom and the carbonyl group. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a TMP-based metal amide, could potentially effect selective deprotonation at these sites, leading to an organometallic intermediate ready for reaction with an electrophile. organic-chemistry.orgharvard.edu

While C-F bonds are the strongest carbon-halogen bonds and generally resistant to oxidative addition by palladium(0), which is the key initial step in many cross-coupling cycles, recent advances in catalyst design have enabled the use of aryl fluorides in these transformations. rsc.orgrsc.org This typically requires electron-deficient aryl fluorides and specialized catalytic systems, often involving electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging C-F bond activation step. nih.gov

Heck Reaction : The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. nih.govlibretexts.org For this compound, a potential Heck reaction would involve coupling with an alkene like styrene (B11656) or an acrylate, catalyzed by a palladium complex. This would replace one of the fluorine atoms with a vinyl group. nih.govnih.gov

Sonogashira Coupling : The Sonogashira reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Applying this to the target molecule would allow for the introduction of an alkynyl moiety in place of a fluorine atom, providing access to a wide range of functionalized benzophenones. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

| Heck Reaction | Styrene | Pd(OAc)₂, bulky phosphine ligand (e.g., SPhos), strong base (e.g., K₃PO₄) | 3-Fluoro-5-styryl-3',4'-dimethoxybenzophenone |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, amine base (e.g., Et₃N) | 3-Fluoro-5-(phenylethynyl)-3',4'-dimethoxybenzophenone |

Photochemical Transformations and Photoreactivity

Benzophenone (B1666685) and its derivatives are renowned for their rich photochemistry. Upon absorption of ultraviolet (UV) light, typically in the n→π* transition of the carbonyl group, this compound would be excited from its singlet ground state (S₀) to an excited singlet state (S₁). This is followed by rapid and highly efficient intersystem crossing (ISC) to the triplet state (T₁).

The resulting triplet state is a diradical-like species that is highly reactive. A characteristic reaction of benzophenone triplets is hydrogen atom abstraction from suitable donor molecules (e.g., alcohols, alkanes). In the presence of a hydrogen donor like isopropanol, the benzophenone derivative would be photoreduced, leading to the formation of a ketyl radical. Dimerization of this radical could yield a pinacol-type product.

Furthermore, related structures such as chalcones bearing alkyne groups have been shown to undergo unique photochemical transformations upon UV irradiation, leading to complex polycyclic aromatic systems like benzo[b]fluorenes. nih.gov While this compound does not possess these specific functionalities, its fundamental benzophenone core suggests a high potential for various photochemical reactions, including cycloadditions (e.g., Paterno-Büchi reaction with alkenes) and energy transfer processes, making it a potential photosensitizer.

Intermolecular and Intramolecular Photocycloaddition Reactions

The Paterno-Büchi reaction, a [2+2] photocycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane, is a characteristic reaction of benzophenones. The reaction typically proceeds through the triplet excited state of the benzophenone. The efficiency and regioselectivity of this reaction are influenced by the electronic nature of both the benzophenone and the alkene.

For this compound, the presence of two electron-withdrawing fluorine atoms on one phenyl ring and two electron-donating methoxy groups on the other is expected to create a push-pull electronic character. This could influence the energy and reactivity of the triplet excited state. In intermolecular photocycloaddition reactions with electron-rich alkenes, the electrophilic nature of the triplet carbonyl oxygen would be a key factor. While no specific studies on the photocycloaddition reactions of this compound have been reported, research on other benzophenone derivatives suggests that such reactions are feasible. For instance, visible-light-driven [2+2] photocycloadditions between benzophenone and the C=C bonds in unsaturated lipids have been observed, proceeding through the formation of noncovalent complexes. nih.gov

Intramolecular photocycloaddition would require the presence of a tethered alkene moiety. The substitution pattern of this compound does not inherently lend itself to intramolecular reactions without further derivatization. However, if an appropriate alkene-containing side chain were introduced, the electronic and steric effects of the fluorine and methoxy substituents would play a crucial role in the feasibility and stereochemical outcome of the cyclization.

Photoinduced Hydrogen Atom Abstraction and Radical Chemistry

One of the most well-documented photochemical reactions of benzophenones is their ability to abstract a hydrogen atom from a suitable donor upon excitation to the triplet state. taylorfrancis.com This process generates a benzhydrol radical and a radical derived from the hydrogen donor. The reactivity of the benzophenone triplet state in hydrogen abstraction is highly dependent on its electronic configuration, which is influenced by the substituents on the aromatic rings.

The radical species generated from this compound following hydrogen abstraction would be a difluoro-dimethoxy-substituted benzhydrol radical. The subsequent chemistry of this radical could involve dimerization to form a pinacol, or it could participate in other radical-mediated processes. The specific reaction pathways would depend on the reaction conditions and the nature of the hydrogen donor.

Excited State Dynamics and Quenching Mechanisms

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1). Due to the inherent properties of the benzophenone chromophore, this singlet state is expected to undergo rapid and efficient intersystem crossing (ISC) to the triplet state (T1). bgsu.edu The lifetime and decay pathways of this triplet state are central to the photochemistry of the molecule.

The excited state dynamics can be investigated using techniques such as transient absorption spectroscopy. For the parent benzophenone, the triplet state has a characteristic absorption in the visible region. researchgate.netedinst.comedinst.com The lifetime of the triplet state of this compound would be influenced by its substitution pattern. The fluorine atoms might slightly alter the energy of the triplet state, while the methoxy groups could affect the rate of non-radiative decay processes. rsc.orgresearchgate.net

The triplet excited state of this compound can be deactivated through several quenching mechanisms, including energy transfer to a suitable acceptor with a lower triplet energy, or by electron transfer processes. The efficiency of quenching by electron donors has been shown to be influenced by the ionization potential of the quencher and the solvent polarity. electronicsandbooks.com The presence of both electron-withdrawing and electron-donating groups in this compound may lead to complex quenching behavior, potentially involving charge-transfer interactions with quenchers.

Table of Spectroscopic Data for a Related Compound

While specific data for this compound is not available, the following table presents UV absorption data for the parent benzophenone in different solvents to illustrate the effect of solvent polarity on its electronic transitions. scialert.net

| Compound | Solvent | λmax (π→π) (nm) | λmax (n→π) (nm) |

| Benzophenone | n-hexane | 247.6 | 205.3 (blue-shifted) |

| Benzophenone | Ethanol | 252.7 | 197.7 (blue-shifted) |

Note: The n→π transition typically undergoes a hypsochromic (blue) shift in polar, protic solvents due to stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding.*

Photophysical Properties and Advanced Spectroscopic Applications of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone

Electronic Absorption and Emission Spectroscopy in Solution and Solid State

There is a lack of published experimental data regarding the electronic absorption and emission properties of 3,5-Difluoro-3',4'-dimethoxybenzophenone.

UV-Vis Absorption Maxima and Molar Extinction Coefficients for Electronic Transitions

No specific data on the UV-Vis absorption maxima (λmax) and the corresponding molar extinction coefficients (ε) for the electronic transitions of this compound in various solvents or in the solid state have been reported in the reviewed literature.

Fluorescence and Phosphorescence Emission Spectra and Quantum Yields

Information regarding the fluorescence and phosphorescence emission spectra, as well as the quantum yields for these processes, is not available for this compound. The emissive properties of this compound upon excitation have not been characterized.

Solvatochromism and Environmental Effects on Photophysical Behavior

Studies investigating the influence of solvent polarity and other environmental factors on the absorption and emission spectra of this compound (solvatochromism) have not been found. Therefore, no data can be presented on the shifts in spectral bands as a function of the solvent environment.

Time-Resolved Spectroscopy for Excited State Dynamics

The excited-state dynamics of this compound remain unexplored, as no time-resolved spectroscopic studies have been published.

Picosecond and Nanosecond Transient Absorption Spectroscopy

There are no available reports on picosecond or nanosecond transient absorption spectroscopy studies for this compound. Such studies would be crucial for identifying and characterizing transient species such as triplet states, radical ions, or other intermediates that may form upon photoexcitation.

Fluorescence Lifetime Measurements and Non-Radiative Decay Pathways

In the absence of fluorescence data, no measurements of the fluorescence lifetime (τf) for this compound have been reported. Consequently, the kinetics of its excited-state decay and the contributions of non-radiative pathways, such as intersystem crossing and internal conversion, have not been determined.

Triplet State Characterization and Intersystem Crossing Efficiencies

Information regarding the triplet state characteristics, such as the triplet energy level (ET), triplet lifetime (τT), and quantum yield of triplet formation (ΦT) for this compound, is not available. Benzophenones are known for their efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet manifold (T1), a property governed by the presence of the carbonyl group and spin-orbit coupling. researchgate.netnih.govscispace.com The substitution pattern on the phenyl rings, specifically the fluorine and methoxy (B1213986) groups in the target molecule, would influence these photophysical parameters. However, without experimental data from techniques such as laser flash photolysis, time-resolved phosphorescence, or computational studies, any discussion on the specific ISC efficiencies and triplet state dynamics of this compound would be purely speculative.

Advanced Spectroscopic Probes and Sensors

The development of fluorescent probes and sensors based on a specific molecular scaffold requires dedicated synthesis and characterization studies. There is no published research detailing the design and synthesis of fluorescent probes derived from this compound.

Mechanism of Fluorescence Quenching and Enhancement by External Analytes

Understanding the mechanism of fluorescence modulation (quenching or enhancement) is fundamental to the application of a fluorescent probe. nih.govfiveable.meresearchgate.net These mechanisms can include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced changes in the probe's electronic structure. Without any experimental data on the interaction of this compound or its derivatives with any external analytes (biological or non-biological), a discussion of these mechanisms would be unfounded.

Spectroscopic Applications in Analytical Chemistry (Excluding biological analytes)

Given the lack of any developed probes based on this compound, there are no documented spectroscopic applications in analytical chemistry for the detection of non-biological analytes. Such applications would require the demonstration of a selective and sensitive response of a this compound-based probe to a target analyte, which has not been reported.

Exploration of 3,5 Difluoro 3 ,4 Dimethoxybenzophenone in Advanced Materials Science

Photoinitiator and Photopolymerization Applications

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, which function by absorbing light and subsequently interacting with a co-initiator to generate the free radicals necessary for polymerization. polymerinnovationblog.comresearchgate.net The specific electronic and steric nature of the substituents on the benzophenone core can significantly modulate its performance, including its light absorption characteristics and initiation efficiency. mdpi.comrsc.org

Efficiency and Wavelength Sensitivity of Photopolymerization Processes

The efficiency and wavelength sensitivity of a photoinitiator are critical for practical applications, especially with the increasing use of monochromatic light sources like light-emitting diodes (LEDs). researchgate.net The absorption spectrum of a benzophenone derivative is dictated by its substituent pattern.

The photopolymerization efficiency depends on factors such as the molar extinction coefficient at the irradiation wavelength, the quantum yield of intersystem crossing, and the reactivity of the triplet state with the co-initiator. The "push-pull" nature of 3,5-Difluoro-3',4'-dimethoxybenzophenone, with both electron-donating and electron-withdrawing groups, can enhance ISC and lead to a highly reactive triplet state, potentially resulting in high initiation efficiency. mdpi.compreprints.org